3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is an organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group at the 3-position and a methanesulfonate ester at the 7-position The chromenone core is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group at the 7-position of the chromenone core with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Electrophilic Aromatic Substitution: Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Nucleophilic Substitution: Substituted chromenones with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the chromenone core.
Electrophilic Aromatic Substitution: Substituted 4-chlorophenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The chromenone core is of interest in the development of organic semiconductors and light-emitting materials.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The chromenone core can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but with a benzoate ester.
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl tosylate: Similar structure but with a tosylate ester.
Uniqueness
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to the presence of the methanesulfonate ester, which is a good leaving group and enhances the compound’s reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-23(19,20)22-12-6-7-13-15(8-12)21-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHVRCRUWSUPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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